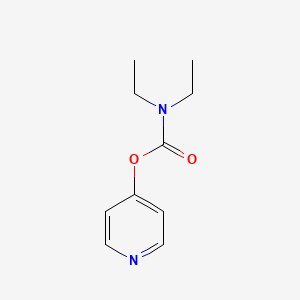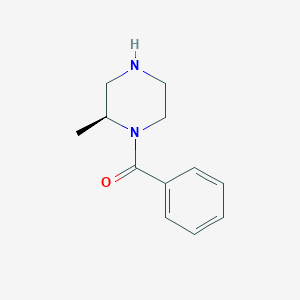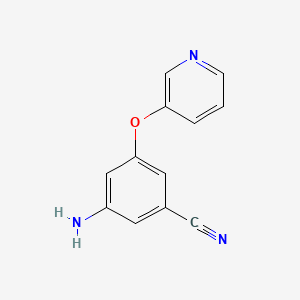![molecular formula C15H13ClN4OS B8613845 N-(3-(3-chloropyrazin-2-yloxy)cyclobutyl)benzo[d]thiazol-2-amine](/img/structure/B8613845.png)
N-(3-(3-chloropyrazin-2-yloxy)cyclobutyl)benzo[d]thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(3-chloropyrazin-2-yloxy)cyclobutyl)benzo[d]thiazol-2-amine is a complex organic compound that features a benzo[d]thiazole moiety linked to a cyclobutyl ring, which is further connected to a chloropyrazine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(3-chloropyrazin-2-yloxy)cyclobutyl)benzo[d]thiazol-2-amine typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The cyclobutyl ring is then introduced via a cycloaddition reaction, followed by the attachment of the chloropyrazine group through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(3-(3-chloropyrazin-2-yloxy)cyclobutyl)benzo[d]thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
N-(3-(3-chloropyrazin-2-yloxy)cyclobutyl)benzo[d]thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-(3-chloropyrazin-2-yloxy)cyclobutyl)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets. The benzo[d]thiazole moiety can interact with enzymes or receptors, modulating their activity. The chloropyrazine group may enhance the compound’s binding affinity and specificity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds like sulfathiazole and ritonavir share the thiazole core and exhibit diverse biological activities.
Pyrazine derivatives: Compounds such as 3-chloropyrazin-2-amine are structurally related and used in various research applications.
Uniqueness
N-(3-(3-chloropyrazin-2-yloxy)cyclobutyl)benzo[d]thiazol-2-amine is unique due to its combination of a benzo[d]thiazole moiety with a cyclobutyl ring and a chloropyrazine group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C15H13ClN4OS |
|---|---|
Molecular Weight |
332.8 g/mol |
IUPAC Name |
N-[3-(3-chloropyrazin-2-yl)oxycyclobutyl]-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C15H13ClN4OS/c16-13-14(18-6-5-17-13)21-10-7-9(8-10)19-15-20-11-3-1-2-4-12(11)22-15/h1-6,9-10H,7-8H2,(H,19,20) |
InChI Key |
LRTBVGQPXMHXJE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1OC2=NC=CN=C2Cl)NC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
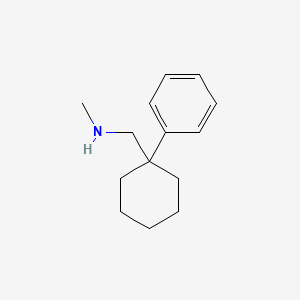
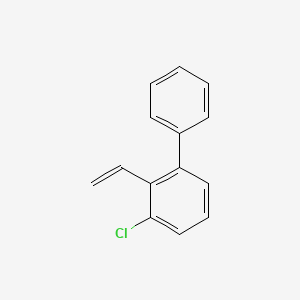
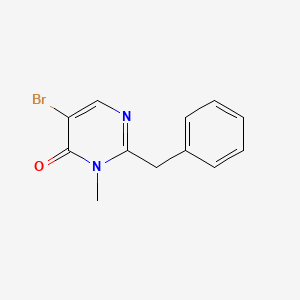
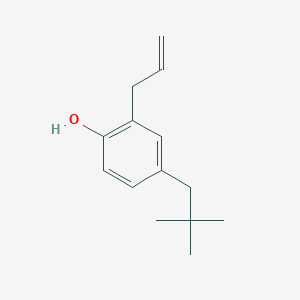
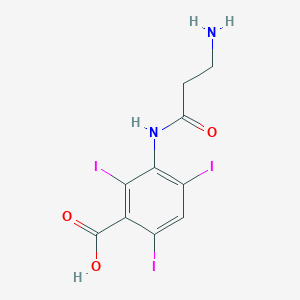
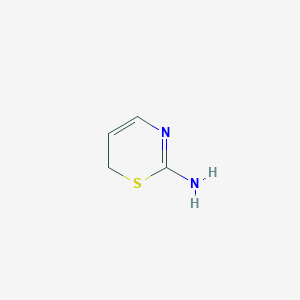
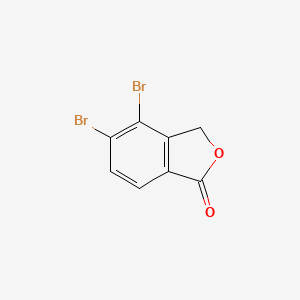
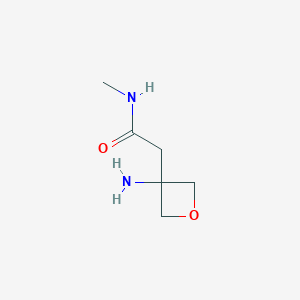
![Propanenitrile, 3-[[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazono]-](/img/structure/B8613837.png)
![N-[2-methoxy-4-(7H-purin-8-yl)phenyl]methanesulfonamide](/img/structure/B8613844.png)

